molecular formula C9H8ClN3O2 B11879597 Methyl 5-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Methyl 5-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B11879597
M. Wt: 225.63 g/mol
InChI Key: LFEKOBUFZRPCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to nucleosides and antibiotics . The molecule features a chlorinated pyrimidine ring fused to a pyrrole moiety, with a methyl group at position 7 and a methyl ester at position 2. The compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from procedures for analogous structures .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 5-chloro-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-13-3-5(10)6-7(9(14)15-2)11-4-12-8(6)13/h3-4H,1-2H3

InChI Key

LFEKOBUFZRPCHW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)C(=O)OC)Cl

Origin of Product

United States

Biological Activity

Methyl 5-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H8ClN3O2
  • Molecular Weight : 201.62 g/mol

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family often exhibit their biological effects through inhibition of key enzymes involved in cell proliferation and survival. Specifically, studies have highlighted the following mechanisms:

  • Enzyme Inhibition : These compounds have shown significant inhibitory activity against several kinases, including:
    • EGFR (Epidermal Growth Factor Receptor)
    • Her2 (Human Epidermal Growth Factor Receptor 2)
    • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
    • CDK2 (Cyclin-dependent Kinase 2)
    For instance, a related compound demonstrated IC50 values ranging from 40 to 204 nM against these targets, indicating potent inhibitory effects comparable to established tyrosine kinase inhibitors like sunitinib .
  • Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound can lead to:
    • Cell cycle arrest
    • Increased expression of pro-apoptotic proteins such as caspase-3 and Bax
    • Downregulation of anti-apoptotic proteins like Bcl-2 .

In Vitro Studies

A series of in vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
HepG240Induction of apoptosis
MDA-MB-23150Inhibition of EGFR and Her2
HeLa55Cell cycle arrest and apoptosis induction
A54960Targeting CDK2

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting broad therapeutic potential.

Case Studies

In a recent study focusing on pyrrolo[2,3-d]pyrimidine derivatives, this compound was evaluated alongside other derivatives for its ability to induce apoptosis in HepG2 cells. The findings indicated that this compound not only induced apoptosis but also modulated critical apoptotic pathways by increasing pro-apoptotic signals while decreasing anti-apoptotic factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity within pyrrolo[2,3-d]pyrimidine derivatives allows for tailored physicochemical and biological properties. Below is a systematic comparison:

Halogen Substitution

  • Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (): Differs by a bromine atom at position 5 instead of chlorine. Higher molecular weight (291.6 vs. 247.6 g/mol) could influence solubility and pharmacokinetics .

Ester Position and Substituent Variations

  • Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (QM-7328, ):
    • Ester group at position 5 instead of 3.
    • Altered electronic distribution may affect binding to biological targets, such as kinases or receptors .
  • Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate ():
    • Ethyl ester at position 6, hydroxy group at position 5, and additional methyl at position 2.
    • Increased hydrogen-bonding capacity (via -OH) may enhance solubility but reduce membrane permeability. The ethyl ester confers slower hydrolysis than methyl esters .

Sulfonyl and Aromatic Modifications

  • The ethyl ester and sulfonyl group collectively increase molecular weight (383.8 g/mol) and polarity .

Carboxylic Acid Derivatives

  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ():
    • Free carboxylic acid at position 5 vs. methyl ester in the target compound.
    • Higher aqueous solubility due to the ionizable -COOH group but reduced cell permeability.
    • Likely to exhibit different reactivity, such as participation in conjugation reactions or salt formation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 5-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (Target) C₉H₈ClN₃O₂ 247.6 Cl (C5), CH₃ (C7), COOCH₃ (C4)
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate C₉H₈BrN₃O₂ 291.6 Br (C5), CH₃ (C7), COOCH₃ (C4)
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate C₁₁H₁₂ClN₃O₃ 269.7 Cl (C4), OH (C5), CH₃ (C2, C7), COOCH₂CH₃ (C6)
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C₈H₆ClN₃O₂ 211.6 Cl (C4), CH₃ (C7), COOH (C5)

Research Findings and Implications

  • Reactivity : Chloro substituents at position 5 (target compound) favor nucleophilic aromatic substitution over bromo analogs due to better leaving-group ability .
  • Bioactivity : Methyl esters generally exhibit enhanced cellular uptake compared to carboxylic acids, making the target compound more suitable for in vivo studies .
  • Synthetic Flexibility : Position 4 esters (target) are more accessible for further functionalization than position 5 or 6 analogs, as seen in coupling reactions for kinase inhibitor synthesis .

Q & A

Q. Advanced Research Focus

  • Biochemical assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC₅₀ values. For example, pre-incubate the compound with a kinase (e.g., JAK2) and ATP, then quantify ADP formation .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., chloro at position 5, methyl at position 7) and compare binding affinities via surface plasmon resonance (SPR) .
  • Molecular docking : Employ AutoDock Vina to predict binding poses against crystal structures of target enzymes (PDB IDs: e.g., 6VSB for JAK2) .

How can researchers resolve discrepancies in crystallographic data, particularly when refining disordered substituents?

Advanced Research Focus
Disorder in the methyl or chloro groups may arise due to dynamic motion. Mitigation strategies include:

  • Multi-conformer modeling : Use SHELXL’s PART instruction to refine alternative positions .
  • Restraints : Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters.
  • Validation tools : Check the Cambridge Structural Database (CSD) for analogous structures to benchmark geometric parameters .

What analytical techniques are critical for purity assessment, and how can method robustness be ensured?

Q. Basic Research Focus

  • HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min. Monitor at 254 nm .
  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with literature (e.g., methyl groups at δ 2.5–3.0 ppm in CDCl₃) .
  • Mass spectrometry : High-resolution ESI-MS should match the theoretical [M+H]⁺ (e.g., C₁₀H₉ClN₃O₂⁺ = 238.0378) within ±2 ppm .

How can isotopic labeling or kinetic studies elucidate the reaction mechanism of this compound’s synthesis?

Q. Advanced Research Focus

  • Isotopic tracing : Use ¹³C-labeled methyl iodide to track incorporation into the 7-methyl group via ¹³C NMR .
  • Kinetic profiling : Conduct time-resolved in-situ IR spectroscopy to monitor intermediate formation (e.g., nitrile or ester intermediates) .
  • Computational modeling : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map energy barriers for key steps like alkylation .

What strategies are effective for designing derivatives with enhanced selectivity toward specific biological targets?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute the chloro group with trifluoromethyl (-CF₃) to modulate lipophilicity and target engagement .
  • Fragment-based design : Use the core pyrrolo[2,3-d]pyrimidine scaffold to append fragments identified via X-ray crystallography screens .
  • Proteome-wide profiling : Employ KinomeScan® to assess off-target effects across 468 kinases, prioritizing derivatives with >100-fold selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.